2-硝基乙烯-1,1-二胺

描述

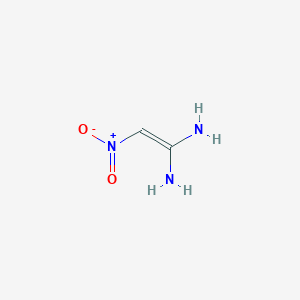

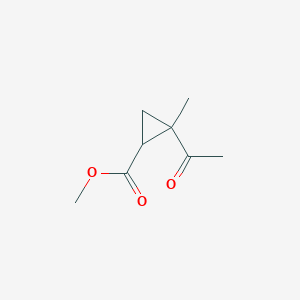

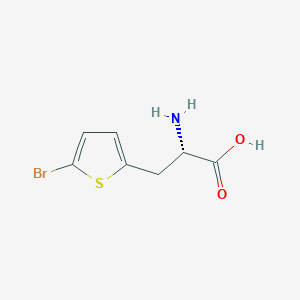

2-Nitroethene-1,1-diamine is a versatile organic compound with the molecular formula C2H5N3O2. It is characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) attached to an ethene backbone. This compound is known for its utility as a building block in the synthesis of various heterocyclic compounds, which have significant pharmacological activities.

科学研究应用

2-Nitroethene-1,1-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

Biology: Derivatives of 2-nitroethene-1,1-diamine have shown significant biological activities, including antibacterial and antitumor properties.

Medicine: It is used in the development of drugs with potential therapeutic effects, such as analgesics and anti-inflammatory agents.

Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.

作用机制

Target of Action

It’s known that nitro-1,1-enediamines (edams) and 1,1-bis(methylthio)-2-nitroethene (nmsn) have been widely applied to synthesize a variety of functionalized fused heterocyclic compounds . These compounds have diverse pharmacological activities, suggesting that they may interact with multiple targets.

Mode of Action

2-Nitroethene-1,1-diamine, like other Nitro-1,1-enediamines (EDAMs), contains two electron-withdrawing nitro groups and two electron-donating amino groups . This combination creates a so-called push-pull effect of electrons . The electron distribution is unbalanced, enabling intramolecular electron transfer reactions, which is typical for energetic material .

准备方法

Synthetic Routes and Reaction Conditions: 2-Nitroethene-1,1-diamine can be synthesized through several methods. One common approach involves the reaction of bromoacetophenone with 2-nitroethene-1,1-diamine in the presence of potassium carbonate (K2CO3). This reaction proceeds via an aza-ene reaction mechanism .

Industrial Production Methods: Industrial production of 2-nitroethene-1,1-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 2-Nitroethene-1,1-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

相似化合物的比较

1,1-Bis(methylthio)-2-nitroethene: Similar in structure but contains methylthio groups instead of amino groups.

N-Methyl-1-(methylthio)-2-nitroethenamine: Contains a methylthio group and a secondary amine group.

Uniqueness: 2-Nitroethene-1,1-diamine is unique due to its dual amino groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities .

属性

IUPAC Name |

2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-2(4)1-5(6)7/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRATAOCXWOIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221313 | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71090-35-2 | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071090352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-Nitroethene-1,1-diamine derivatives in medicinal chemistry?

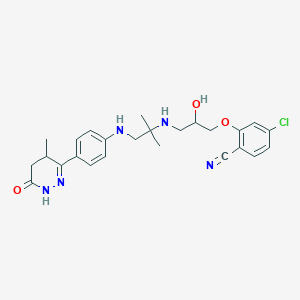

A1: Research suggests that N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives exhibit promising analgesic activity. [] Furthermore, structural analogs like (+)-N-(6-Ethoxyphenyl)-N-(1,2,2-trimethylpropyl)-2-nitroethene-1,1-diamine (BAY x 9228) have been identified as potassium channel openers. [] These findings highlight the potential of this compound class for developing novel therapeutics.

Q2: What synthetic routes are available for the preparation of 2-Nitroethene-1,1-diamine derivatives?

A2: Several synthetic approaches have been explored. One method involves the reaction of N,N-dimethyl-2-nitroethene-1,1-diamine with α,β-unsaturated acyl isothiocyanates, yielding 3,3-diamino-2-nitroacrylthioamides. [, ] These intermediates can then be further derivatized into 1,3-thiazin-4-ones or 4-nitro-1,2-thiazol-5(2H)-imines depending on the reaction conditions. [, ] Additionally, 2-nitroethene-1,1-diamines can react with α-bromoacetophenones to yield 1,2,3,5-substituted pyrroles. []

Q3: How does the structure of 2-Nitroethene-1,1-diamine derivatives influence their reactivity?

A3: The presence of the nitro group and the two amine groups on the ethene backbone significantly influences the reactivity of 2-Nitroethene-1,1-diamine derivatives. The electron-withdrawing nature of the nitro group makes the double bond highly electrophilic, rendering it susceptible to nucleophilic attack. [, ] This reactivity is further modulated by the nature of substituents on the amine groups, which can influence both the electronic and steric properties of the molecule.

Q4: Are there any concerns regarding the stability of 2-Nitroethene-1,1-diamine derivatives?

A4: Research indicates that specific impurities commonly found in commercially available Ranitidine hydrochloride, a drug containing the N,N-dialkyl-2-nitroethene-1,1-diamine moiety, can degrade to form N-Nitrosodimethylamine (NDMA), a probable human carcinogen. [] This degradation process is influenced by factors such as temperature and the physical state of the impurities (amorphous vs. crystalline). [] This highlights the importance of stringent quality control measures during the manufacturing and storage of pharmaceuticals containing this structural motif.

Q5: Have any computational studies been conducted on 2-Nitroethene-1,1-diamine derivatives?

A5: Yes, at least one study utilized a blood-brain barrier (BBB) VolSurf model to predict the BBB permeation profiles of synthesized N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives. [] Such computational models can provide valuable insights into the pharmacokinetic properties of these compounds and guide the development of new drug candidates with improved BBB penetration.

Q6: What analytical techniques are commonly used to characterize 2-Nitroethene-1,1-diamine derivatives?

A6: Various spectroscopic techniques are employed for structural characterization, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] Additionally, spectrophotometry has been utilized for the quantitative determination of gold(III) ions by exploiting the formation of ion-pair association complexes with Ranitidine, a drug containing the 2-Nitroethene-1,1-diamine moiety. []

Q7: Are there any known isomerization reactions associated with 2-Nitroethene-1,1-diamine derivatives?

A7: Yes, research has reported an unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines, leading to the formation of 2-(Benzothiazol-2-yl)-2-nitroethene-1,1-diamines. [] This isomerization underscores the importance of considering potential rearrangement reactions during the synthesis and storage of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)